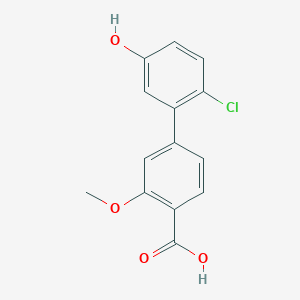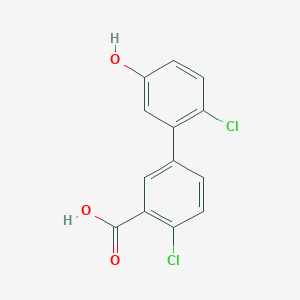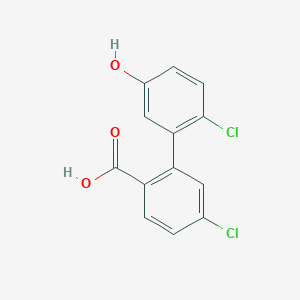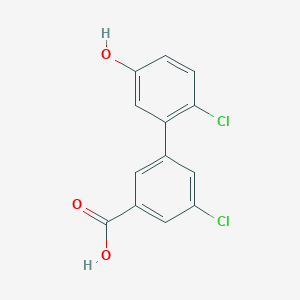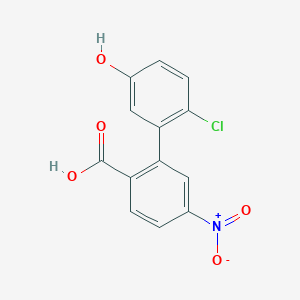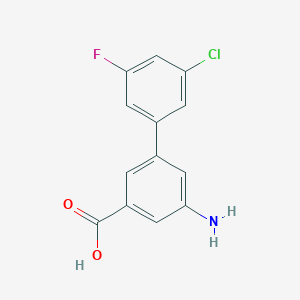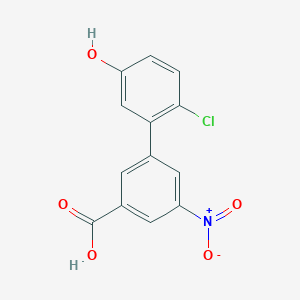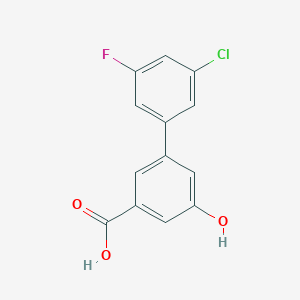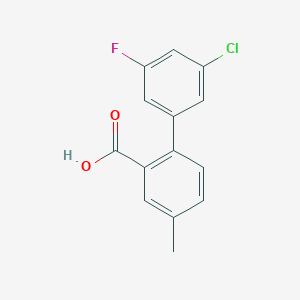
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid, 95% (hereafter referred to as 2-CFMBA) is a widely used organic compound in the field of scientific research. It is a versatile compound with a wide range of applications, including synthetic organic chemistry, biochemistry, and pharmacology. 2-CFMBA has been widely studied for its ability to act as a reagent, catalyst, and inhibitor in various chemical processes.
作用机制
2-CFMBA acts as a reagent, catalyst, and inhibitor in various chemical processes. As a reagent, it is used to synthesize various compounds. As a catalyst, it is used to catalyze the formation of peptide bonds and other biochemical reactions. As an inhibitor, it is used to inhibit the action of various enzymes and other biochemical processes.
Biochemical and Physiological Effects
2-CFMBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinases, and can also act as an agonist of certain G-protein coupled receptors. In vivo studies have demonstrated that it can reduce inflammation in animal models, as well as reduce the growth of certain tumors.
实验室实验的优点和局限性
2-CFMBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis method is highly efficient and reliable. In addition, it is a versatile compound with a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is a hazardous compound, and should be handled with care. In addition, it is not soluble in water, so it must be dissolved in an organic solvent before use.
未来方向
The potential applications of 2-CFMBA are far-reaching, and there are many potential future directions for research. One potential area of research is the use of 2-CFMBA as an inhibitor of enzymes involved in cancer growth and metastasis. Additionally, further research could be conducted to explore the potential of 2-CFMBA as an anti-inflammatory agent. Another potential area of research is the development of novel synthetic methods for the synthesis of 2-CFMBA. Finally, further research could be conducted to explore the potential of 2-CFMBA as a drug delivery agent.
合成方法
2-CFMBA is synthesized through a multi-step process. First, 3-chloro-5-fluorobenzaldehyde is reacted with methanol in the presence of a base catalyst to form a benzyl alcohol. This alcohol is then reacted with an acid catalyst to form the desired 2-CFMBA. The reaction is typically carried out in aqueous solution at a temperature of around 100°C. The yield of the reaction is typically around 95%, making it a very efficient and reliable method of synthesis.
科学研究应用
2-CFMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in pharmacology. In organic synthesis, it has been used to synthesize various compounds, including aldehydes, ketones, esters, and amides. In biochemistry, it has been used to catalyze the formation of peptide bonds and other biochemical reactions. In pharmacology, it has been used as an inhibitor of various enzymes and other biochemical processes.
属性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISHAILZSZSIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690500 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-71-7 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


